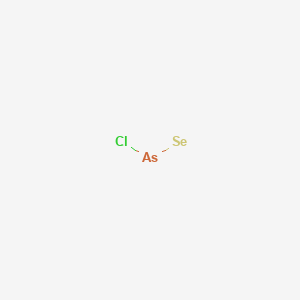![molecular formula C18H20INO2 B14624521 2-Iodo-N-[3-(pentyloxy)phenyl]benzamide CAS No. 58495-02-6](/img/structure/B14624521.png)
2-Iodo-N-[3-(pentyloxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-[3-(pentyloxy)phenyl]benzamide is an organic compound with the molecular formula C19H20INO2 It is a derivative of benzamide, characterized by the presence of an iodine atom and a pentyloxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[3-(pentyloxy)phenyl]benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with 3-(pentyloxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-[3-(pentyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-Iodo-N-[3-(pentyloxy)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-[3-(pentyloxy)phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and pentyloxy group contribute to its binding affinity and specificity. The compound can modulate enzyme activities by acting as an inhibitor or activator, depending on the target enzyme. Additionally, it can interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-N-phenylbenzamide
- 2-Iodobenzamide
- 3-Iodo-N-(pentyloxy)benzamide
Uniqueness
2-Iodo-N-[3-(pentyloxy)phenyl]benzamide is unique due to the presence of both an iodine atom and a pentyloxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in substitution reactions and higher specificity in biological assays.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, biochemical studies, and potential therapeutic applications.
Propiedades
Número CAS |
58495-02-6 |
|---|---|
Fórmula molecular |
C18H20INO2 |
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
2-iodo-N-(3-pentoxyphenyl)benzamide |
InChI |
InChI=1S/C18H20INO2/c1-2-3-6-12-22-15-9-7-8-14(13-15)20-18(21)16-10-4-5-11-17(16)19/h4-5,7-11,13H,2-3,6,12H2,1H3,(H,20,21) |
Clave InChI |
RIEAURRCLUPEGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


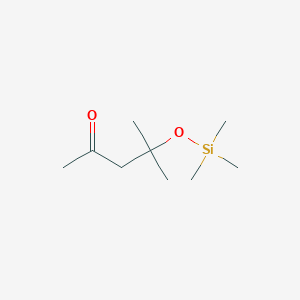
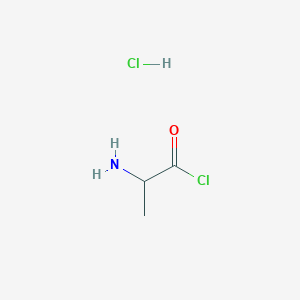
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
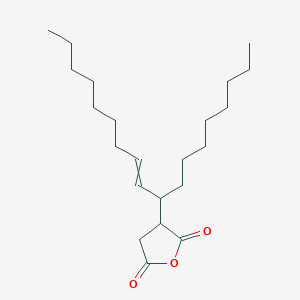
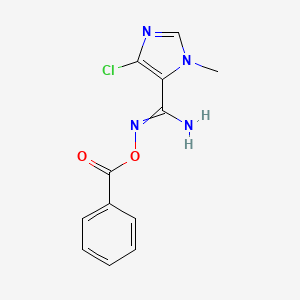
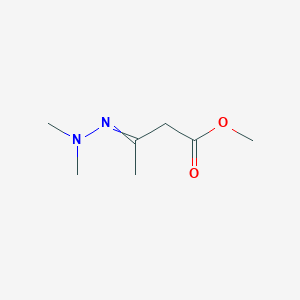
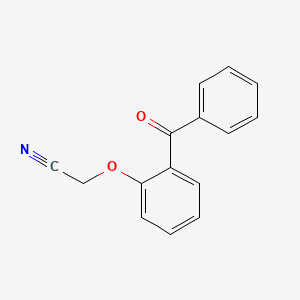
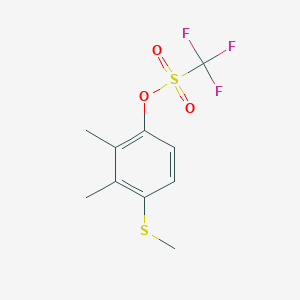
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
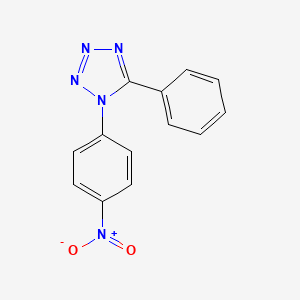
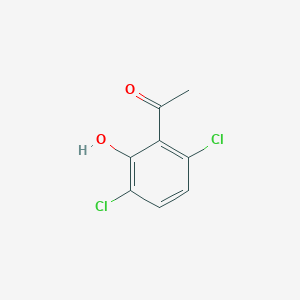
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
